molecular formula C8H17NO7 B7908804 N-Acetyl-D-mannosamine hydrate CAS No. 676347-48-1

N-Acetyl-D-mannosamine hydrate

Cat. No.: B7908804
CAS No.: 676347-48-1
M. Wt: 239.22 g/mol
InChI Key: KVWIBLJBIFTKIZ-XNJRRJNCSA-N
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Description

N-Acetyl-D-mannosamine hydrate: is a hexosamine monosaccharide and a neutral, stable, naturally occurring compound. It is also known as N-Acetyl-D-mannosamine monohydrate. This compound is the first committed biological precursor of N-acetylneuraminic acid, which is a sialic acid. Sialic acids are negatively charged, terminal monosaccharides of carbohydrate chains attached to glycoproteins and glycolipids .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions.

    Reduction: It can also undergo reduction reactions.

    Substitution: This compound can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidation of N-Acetyl-D-mannosamine can lead to the formation of N-acetylmannosaminic acid.

    Reduction: Reduction can yield N-acetylmannosamine.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Mechanism of Action

N-Acetyl-D-mannosamine is the first committed biological precursor of N-acetylneuraminic acid. The initiation of sialic acid biosynthesis occurs in the cytoplasm, where UDP-N-acetylglucosamine is converted into N-Acetyl-D-mannosamine by UDP-N-acetylglucosamine 2-epimerase. N-Acetyl-D-mannosamine is then phosphorylated by N-Acetyl-D-mannosamine kinase. Sialic acid becomes activated by CMP-sialic acid synthetase in the nucleus and acts as a sialic acid donor to sialylate glycans on nascent glycoproteins and glycolipids in the Golgi apparatus .

Properties

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6.H2O/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H2/t5-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWIBLJBIFTKIZ-XNJRRJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628697
Record name 2-Acetamido-2-deoxy-D-mannose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676347-48-1, 14131-64-7
Record name N-Acetyl-D-mannosamine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676347481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-2-deoxy-D-mannose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-D-MANNOSAMINE HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPD5WTK4TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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